molecular formula C24H44O8 B097982 Dicyclohexano-24-crown-8 CAS No. 17455-23-1

Dicyclohexano-24-crown-8

Cat. No. B097982
CAS RN: 17455-23-1
M. Wt: 460.6 g/mol
InChI Key: QMLGNDFKJAFKGZ-UHFFFAOYSA-N
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Description

Dicyclohexano-24-crown-8 (DC24C8) is a macrocyclic compound that belongs to the crown ether family. Crown ethers are known for their ability to form complexes with various ions, particularly alkali and alkaline earth metals, due to their cavity-like structure that can encapsulate these ions. The "24-crown-8" indicates that the molecule consists of a ring containing 24 atoms, with 8 of those being oxygen atoms. The dicyclohexano moiety suggests that the compound includes two cyclohexane rings, which are part of the macrocyclic structure.

Synthesis Analysis

The synthesis of crown ethers, including DC24C8, often involves the condensation of ditosylates and alkoxides. Improved conditions for this process have been defined, which allow for the efficient preparation of polyethers like DC24C8. This method provides significantly improved yields and avoids the difficult separations required by some previously described synthetic methods . Additionally, the synthesis of chiral trans-anti-trans-isomers of dicyclohexano-18-crown-6, a related compound, has been achieved via an enzymatic reaction, which could potentially be adapted for the synthesis of DC24C8 .

Molecular Structure Analysis

The molecular structure of DC24C8 is characterized by its crown-like shape with multiple ether linkages. The flexibility of the cyclohexane rings affects the cavity size of the crown, which in turn influences the complexation behavior of the molecule. For instance, the conformational flexibility of the cyclohexane ring in DC24C8 hinders the formation of inclusion complexes with fullerenes, unlike its benzene-containing counterparts .

Chemical Reactions Analysis

DC24C8 is capable of forming molecular complexes with various electron acceptors. A spectrophotometric study has shown that DC24C8 forms charge transfer absorption bands with acceptors like fullerenes and menadione, indicating the formation of complexes. The study of these complexes has provided insights into the entropies and enthalpies of formation, suggesting that the crown ether does not form inclusion complexes with fullerenes but rather interacts through other mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of DC24C8 are largely influenced by its ability to complex with ions. A thermodynamic study has shown that DC24C8 forms 1:1 complexes with ions such as K+, Rb+, Cs+, and Tl+ in binary acetonitrile–nitromethane mixtures. The stability of these complexes varies with the type of ion and is also affected by the solvent mixture, with the stability generally increasing with the addition of nitromethane . The crystallographic characterization of DC24C8 complexes with uranium ions has further illustrated the complexation capabilities of this crown ether, showing that it can extract U4+ and UO2+ ions under certain conditions9.

Scientific Research Applications

1. Sensor Development

Dicyclohexano-24-crown-8 has been utilized in the creation of ion-selective sensors. For instance, it's been used in PVC-based membranes for cadmium(II)-selective sensors, showing effective performance with a wide working concentration range and quick response time (Gupta, Jain, & Kumar, 2006).

2. Complexation Chemistry

This compound plays a significant role in complexation chemistry, notably in forming extraction complexes with uranium. It has been utilized to isolate and characterize complexes such as [(H5O2)(dicyclohexano-24-crown-8)]2[UO2Cl4]⁗MeOH and [(H5O2)(dicyclohexano-24-crown-8)]2[UCl6]⁗MeOH (Rogers & Benning, 1991).

3. Spectrophotometric Studies

Dicyclohexano-24-crown-8 has been the subject of spectrophotometric studies, particularly in exploring its complex formation with electron acceptors like [60]- and [70]fullerenes. These studies provide insights into the entropies and enthalpies of formation of these complexes (Saha, Nayak, Chottopadhyay, & Mukherjee, 2003).

4. Thermodynamic Studies

The compound has been used in thermodynamic studies to understand its complexation reactions with various ions, such as K+, Rb+, Cs+, and Tl+ ions, in different solvent mixtures. These studies aid in understanding the stability and behavior of the resulting complexes (Rofouei, Taghdiri, & Shamsipur, 2008).

5. Radiochemistry Applications

Dicyclohexano-24-crown-8 has applications in radiochemistry, particularly in the field of nuclear fuel reprocessing. It has been shown to be effective in the selective extraction of plutonium, displaying better stability and selectivity than traditional extractants used in processes like the Purex process (Lemaire, Guy, Chomel, & Foos, 1991).

6. Polymerization Studies

Its influence has been observed in the heterogeneous polymerization of propylene oxide, especially in the presence of potassium hydride. Dicyclohexano-24-crown-8 and its variants play a crucial role in enhancing the molecular mass of polymers and affecting reaction rates (Stolarzewicz & Neugebauer, 1998).

7. Coordination Characteristics

In coordination chemistry, dicyclohexano-24-crown-8 has been studied for its characteristics in forming extraction complexes, such as the hydronium-uranium(VI)-dicyclohexano-24-crown-8 complex. These studies help understand the thermodynamics and molecular structure of such complexes (Wang, Lin, Wang, Zheng, & Wang, 1988).

Safety And Hazards

DC24C8 is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It is also toxic if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

While there is extensive research on the synthesis and properties of DC24C8, future research could focus on exploring its potential applications in various fields, such as in chemical and industrial processes where cation selectivity and/or solubility in nonpolar solvents are required .

properties

IUPAC Name

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLGNDFKJAFKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938528
Record name Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexano-24-crown-8

CAS RN

17455-23-1
Record name Dicyclohexano-24-crown-8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17455-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclohexyl 24-crown-8
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
Source EPA DSSTox
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Record name Tetracosahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
VK Gupta, AK Jain, P Kumar - Electrochimica Acta, 2006 - Elsevier
… by incorporating dicyclohexano-24-crown-8 as an electroactive material in PVC matrix. … The ionophore (dicyclohexano-24-crown-8) was taken in varying amounts with an appropriate …
Number of citations: 56 www.sciencedirect.com
NR Ayyangar, AS Tambe, SS Biswas - Journal of Chromatography A, 1991 - Elsevier
Chromatogrpahic characteristics, including thermal stability, polarity and selectivity, of dibenzo-18-crown-6 (DB18C6), dibenzo-24-crown-8 (DB2C8) and dicyclohexano-24-crown-8 (…
Number of citations: 12 www.sciencedirect.com
W Wang, J Lin, A Wang, P Zheng, M Wang… - Inorganica chimica acta, 1988 - Elsevier
… The extraction equilibrium of the hydroniumuranium(VI)-dicyclohexano-24-crown-8 … The formation of the H502+ ion, the steric deformation of dicyclohexano-24-crown-8 …
Number of citations: 26 www.sciencedirect.com
S Motomizu, M Oshima, N YoNEDA, T Iwachido - Analytical sciences, 1990 - Springer
… Six derivatives of alkylaminophenylazobenzene sulfonic acid and tetrabromophenolphthalein ethylester were examined as counter anions with dicyclohexano-24-crown-8, and a …
Number of citations: 13 link.springer.com
MK Rofouei, M Taghdiri, M Shamsipur… - Journal of solution …, 2010 - Springer
… + cation with dicyclohexano-24-crown-8 might be due to the high degree of flexibility of the large crown ether skeleton and the cyclohexano-groups. This high degree of flexibility makes …
Number of citations: 7 link.springer.com
M Sokol, Z Grobelny, A Stolarzewicz - The Journal of Physical …, 1995 - ACS Publications
… ether ring on the potassiumsolution properties, dicyclohexano-24-crown-8 (DCH24C8) was used as a cation-complexing agent in the present study. The structure of DCH24C8 is …
Number of citations: 8 pubs.acs.org
E Makrlík, P Vaňura - Journal of radioanalytical and nuclear …, 2006 - akjournals.com
… Dicyclohexano-24-crown-8, called also dicyclohexyl-24-crown-8, … of the nitrobenzene solution of dicyclohexano-24crown-8 and NaDCC, … of dicyclohexano24-crown-8 in nitrobenzene, C …
Number of citations: 1 akjournals.com
A Saha, SK Nayak, S Chottopadhyay… - The Journal of …, 2003 - ACS Publications
… The crown ether under the present investigation is, therefore, dicyclohexano-24-crown-8 (the structure of which is given in Figure 1, and henceforth in this paper it will be called “crown 1…
Number of citations: 35 pubs.acs.org
MK Rofouei, M Taghdiri, M Shamsipur - Journal of Inclusion Phenomena …, 2008 - Springer
The complexation reactions between dicyclohexano-24-crown-8 (DC24C8) and K + , Rb + , Cs + and Tl + ions were studied conductometrically in the different acetonitrile-nitromethane …
Number of citations: 8 link.springer.com
DM Wang, Y Aso, H Ohara, T Tanaka - Polymers, 2018 - mdpi.com
Dibenzo-24-crown-8 (DB24C8)-bearing copolymers were synthesized by radical copolymerization using a DB24C8-carrying acrylamide derivative and N-isopropylacrylamide …
Number of citations: 5 www.mdpi.com

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